REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.C(Cl)Cl>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:12][CH3:13] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was then quenched with saturated sodium sulfate
|
Type
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CUSTOM
|
Details
|
Removal of the solid
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Type
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FILTRATION
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Details
|
by filtration through celite
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CO)C=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |